molecular formula C17H22N2O2 B3049702 2,4,6-Triisopropyl-m-phenylene diisocyanate CAS No. 2162-73-4

2,4,6-Triisopropyl-m-phenylene diisocyanate

Cat. No. B3049702
CAS RN: 2162-73-4
M. Wt: 286.37 g/mol
InChI Key: AZAKSPACDDRBQB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Hydrolysis : TRIDI hydrolyzes rapidly in fresh water, with abiotic degradation exceeding 90% within 3 minutes at 20°C .

Physical And Chemical Properties Analysis

  • Toxicity : TRIDI is an irritant to the respiratory system and skin. It can cause respiratory sensitization .

Scientific Research Applications

Polyurea Network Formation

  • Surface-Confined Coupling Reactions : The coupling of triamines with diisocyanates, including phenylene diisocyanate, on surfaces like Au(111) results in the formation of polyurea networks. These networks form through reactions at room temperature and are further accelerated by annealing, leading to larger oligomers and ordered 2-D structures stabilized by hydrogen-bonding interactions (Jensen, Früchtl, & Baddeley, 2009).

Polymer Blend Compatibilization

  • Enhancing Polymer Blend Compatibility : The use of various diisocyanates, including phenylene diisocyanate, as compatibilizing agents in polymer blends, such as Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) and poly(lactic acid) (PLA), can enhance polymer blend compatibility. This leads to improved mechanical performance without affecting thermal stability (González-Ausejo et al., 2017).

Polymer Crystallization and Phase Behavior

  • Crystallization of Aromatic Diisocyanates : The crystallization behavior of diisocyanates like 2,4-dioxo-1,3-diazetidine-1,3-bis(methyl-m-phenylene) diisocyanate (TDI) in polymorphic forms varies depending on reaction conditions. Understanding these crystal structures and their energy partitioning provides insights into the material's physical properties (Vella-Żarb & Dinnebier, 2012).

Polymer Synthesis and Applications

  • Solution Polymerization with Ethylene Glycol : The reaction of various diisocyanates with ethylene glycol, including m-phenylene diisocyanate, can produce useful polyurethanes. These polyurethanes can be solvent-cast into films and fibers, showing properties similar to commercial films and fibers (Lyman, 1960).

Polymer Modification and Engineering

  • Macromolecular Engineering of Polyesters : Aromatic diisocyanates, such as phenylene-1,4-diisocyanate, are effective in coupling reactions for modifying polyesters. These reactions can yield α,ω-X functional polyesters, which are significant in polymer science (Dubois et al., 1994).

properties

IUPAC Name

2,4-diisocyanato-1,3,5-tri(propan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-10(2)13-7-14(11(3)4)17(19-9-21)15(12(5)6)16(13)18-8-20/h7,10-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAKSPACDDRBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1N=C=O)C(C)C)N=C=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29963-44-8
Details Compound: Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, homopolymer
Record name Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29963-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40176011
Record name 2,4,6-Triisopropyl-m-phenylene diisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triisopropyl-m-phenylene diisocyanate

CAS RN

2162-73-4
Record name 2,4-Diisocyanato-1,3,5-tris(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2162-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Triisopropyl-m-phenylene diisocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Triisopropyl-m-phenylene diisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-triisopropyl-m-phenylene diisocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CS Mahiout - hbm4eu.eu
The two major diisocyanates in the European market are 4, 4'-methylenediphenyl diisocyanate (MDI), m-tolylidene diisocyanate (TDI), both of which have several isomers. A third …
Number of citations: 2 www.hbm4eu.eu
UBA VITO - hbm4eu.eu
3 Abstract/Summary This deliverable contains scoping documents for the second round substances that were prioritised in HBM4EU. For each substance group, scoping documents are …
Number of citations: 0 www.hbm4eu.eu
HPH Arp, SE Hale, I Schliebner… - German Envi‑ronment …, 1862 - researchgate.net
The European Green Deal (European Commission, 2019) sets an ambitious zero pollution vision for 2050. The overall objective is to reduce pollution to achieve a toxic-free environment…
Number of citations: 3 www.researchgate.net
S Aubin, M Carrier, E Rioux
Number of citations: 0

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